![molecular formula C26H28N4O3 B3000835 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide CAS No. 906159-12-4](/img/structure/B3000835.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide involves multiple steps and can be derived from the methodologies described in the provided papers. For instance, the synthesis of tetrahydroisoquinolinones involves the reaction of homophthalic anhydride with N-substituted benzylamine, which can yield various diastereoisomers depending on the solvent and temperature conditions used . Another approach to synthesizing dihydroisoquinolinone derivatives is reported, where a series of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated for their biological activity . Additionally, the synthesis of conformationally restricted derivatives of ethylenediamine compounds, which are structurally related to the target compound, has been described, providing insights into the potential synthetic routes that could be adapted .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of a 3,4-dihydroisoquinoline derivative was determined by X-ray diffraction analysis, revealing its monoclinic system and space group . This information is crucial for understanding the three-dimensional conformation of the target compound, which can influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of dihydroisoquinoline derivatives is influenced by their molecular structure. The presence of substituents on the isoquinoline core can lead to different reactivity patterns. For instance, the cyclization reactions involving aryl ketones, hydroxylamine, and alkynes can lead to the formation of isoquinolines and heterocycle-fused pyridines . These reactions are typically catalyzed by transition metals and can be used to introduce various functional groups into the dihydroisoquinoline scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroisoquinoline derivatives are determined by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's solubility, stability, and reactivity. For example, the introduction of ethoxy groups can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The crystallographic analysis provides information on the density and molecular geometry, which are important for the compound's solid-state properties .
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-2-33-24-12-6-5-11-22(24)29-26(32)25(31)28-17-23(20-10-7-14-27-16-20)30-15-13-19-8-3-4-9-21(19)18-30/h3-12,14,16,23H,2,13,15,17-18H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPYEQGYIGHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

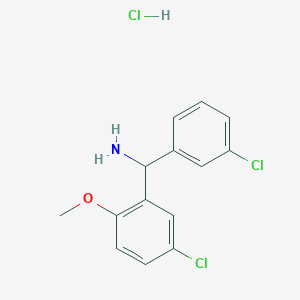

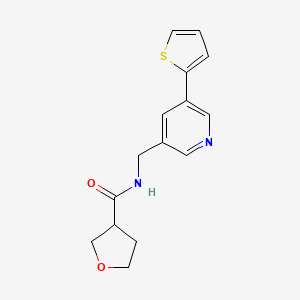

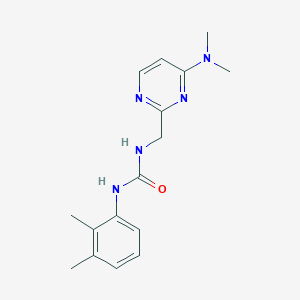
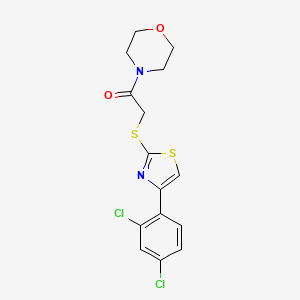

![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)
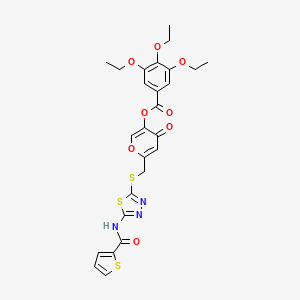
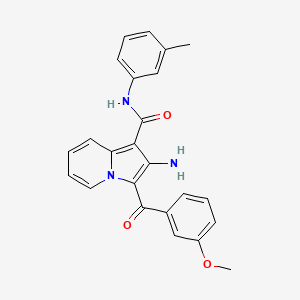
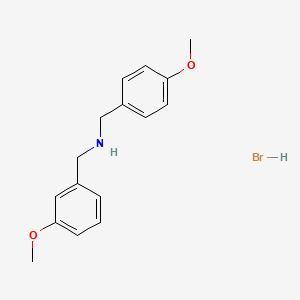
![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)
![4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3000774.png)